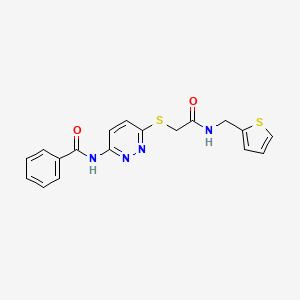

N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide

Description

N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide is a synthetic small molecule characterized by a pyridazine core substituted with a thioether-linked 2-oxoethylamine group and a benzamide moiety. Its molecular formula is C₁₈H₁₆N₄O₂S₂, with a molecular weight of 384.5 g/mol (CAS 1021120-07-9) . The structure features a thiophen-2-ylmethyl group, which may enhance lipophilicity and influence receptor interactions, and a pyridazin-3-yl ring, a heterocycle known for modulating bioactivity in medicinal chemistry . While its density, melting point, and boiling point remain uncharacterized (N/A in sources), its Smiles notation (O=C(CSc1ccc(NC(=O)c2ccccc2)nn1)NCc1cccs1) highlights the connectivity of functional groups .

Properties

IUPAC Name |

N-[6-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S2/c23-16(19-11-14-7-4-10-25-14)12-26-17-9-8-15(21-22-17)20-18(24)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHVQQPQLNLGGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the thiophene moiety: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Synthesis of the pyridazine ring: The pyridazine ring can be synthesized via cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Palladium catalysts for cross-coupling reactions

Major Products

Oxidation products: Sulfoxides, sulfones

Reduction products: Alcohols

Substitution products: Various substituted benzamides

Scientific Research Applications

Medicinal Chemistry

N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide has shown promise in drug development due to its potential anticancer , anti-inflammatory , and antimicrobial properties.

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, it has been reported to affect pathways associated with apoptosis in various cancer cell lines.

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex molecules, facilitating the construction of diverse chemical libraries for further research.

Example: Synthesis of Novel Antimicrobial Agents

Research has utilized this compound as a scaffold to develop new antimicrobial agents that target resistant bacterial strains.

Materials Science

Its unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.

Application Example: Organic Photovoltaics

Studies have explored the incorporation of this compound into organic photovoltaic devices, enhancing their efficiency due to its favorable charge transport properties.

This compound exhibits significant biological activity across various assays:

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines |

| Antimicrobial | Effective against resistant bacterial strains |

| Anti-inflammatory | Modulates inflammatory pathways |

Mechanism of Action

The mechanism of action of N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridazine- and benzamide-based derivatives. Below is a comparative analysis of structurally and functionally related molecules:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Observations

Core Heterocycle Variations: The target compound’s pyridazine core is retained in analogs like the trifluoromethylbenzamide derivative , but replaced with benzothiazole in Compound 55 .

Substituent Effects: Thiophene vs. Fluorination: The fluoro-substituted analog may exhibit improved metabolic stability and membrane permeability due to fluorine’s electronegativity. Trifluoromethyl Group: The CF₃ group in could enhance binding affinity to hydrophobic pockets in target proteins.

Amide Modifications :

- Replacement of benzamide with cyclopropanecarboxamide reduces steric bulk, possibly altering pharmacokinetics.

Therapeutic Indications :

- While explicit pharmacological data for the target compound is lacking, analogs like Compound 55 are explicitly linked to cancer and viral infection research , suggesting shared therapeutic avenues.

Unresolved Questions

- Pharmacological data (e.g., IC₅₀ values, selectivity) for the target compound and its analogs are absent in the evidence.

- The impact of the thiophen-2-ylmethyl group on toxicity and bioavailability remains unexplored.

Biological Activity

N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanisms of action, and biological evaluations, supported by relevant data tables and research findings.

Structure and Synthesis

The compound features a pyridazine ring , a benzamide group , and a thiophene moiety , contributing to its unique chemical properties. The synthesis typically involves multi-step organic reactions, including:

- Formation of the thiophene moiety : Achieved through the Gewald reaction, which combines sulfur with an α-methylene carbonyl compound and an α-cyano ester.

- Synthesis of the pyridazine ring : This is accomplished via cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.

- Coupling reactions : The final step merges the thiophene and pyridazine intermediates with a benzamide derivative, often using palladium-catalyzed cross-coupling techniques.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It may function as an inhibitor of certain enzymes or receptors, modulating pathways involved in various diseases. Its structural features allow it to exhibit significant reactivity and affinity towards biological targets, enhancing its pharmacological potential.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies on thiosemicarbazones derived from pyridine have shown strong cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cells at low concentrations (nanomolar range). These compounds induce morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Thiosemicarbazone A | Glioblastoma | 50 | Apoptosis induction |

| Thiosemicarbazone B | Breast Cancer | 30 | Enzyme inhibition |

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Similar compounds have demonstrated effective inhibition against various bacterial strains, indicating potential applications in treating infections. For example, pyrrole derivatives have shown MIC values significantly lower than established antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Pyrrole A | Staphylococcus aureus | 3.12 |

| Pyrrole B | Escherichia coli | 12.5 |

Case Studies

- Case Study on Antitumor Activity : A study evaluated the efficacy of N-(6-((2-oxo-2-(thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide analogs against various cancer cell lines. Results indicated that modifications to the thiophene moiety significantly enhanced cytotoxicity compared to the parent compound.

- Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial effects of related benzamide derivatives against resistant bacterial strains. The study found that specific substitutions on the benzamide structure improved activity against Staphylococcus aureus.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Use reflux conditions with K₂CO₃ in methanol for thioether bond formation, as demonstrated in pyridazinone derivatives (e.g., 46% yield for compound 5a in ).

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for intermediates, followed by recrystallization for final products .

- Amide Coupling : Optimize stoichiometry of reagents (e.g., 1.2 equivalents of thiophen-2-ylmethylamine) to minimize unreacted starting material .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, pyridazinone carbonyl at δ 165–170 ppm) .

- X-ray Crystallography : Refine crystal structures using SHELX software to resolve bond lengths and angles (e.g., SHELXL for small-molecule refinement; ).

- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., observed [M+H]⁺ at m/z 632.1542 in ) .

Q. What are the key physicochemical properties influencing its bioavailability?

- Methodological Answer :

- Computational Analysis : Use tools like Molinspiration to calculate:

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donors | 1 | |

| Topological Polar Surface Area | 87.5 Ų | |

| LogP (XLogP3-AA) | 2.6 |

- Experimental Validation : Measure solubility in DMSO/PBS mixtures and stability under physiological pH (e.g., 4.0–7.4) .

Advanced Research Questions

Q. How can researchers identify biological targets for this compound?

- Methodological Answer :

- Protein-Templated Synthesis : Use click chemistry (e.g., azide-alkyne cycloaddition) to generate probes for target identification, as shown in .

- SPR/BLI Assays : Screen against bromodomains (e.g., BRD4) or kinases using surface plasmon resonance or bio-layer interferometry .

- Molecular Docking : Employ AutoDock Vina to predict binding to thiophene-sensitive targets (e.g., FPR1 or microbial enzymes) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified thiophene (e.g., 3-thienyl vs. 2-thienyl) or benzamide groups (e.g., nitro/cyano substitutions) to assess impact on activity .

- In Vitro Assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC against C. albicans), and anti-inflammatory profiles (COX-2 inhibition) .

- Pharmacophore Modeling : Use Schrödinger Suite to identify critical hydrogen-bonding and hydrophobic features .

Q. How can computational modeling enhance drug design for this compound?

- Methodological Answer :

- QM/MM Simulations : Calculate binding free energies with Gaussian 16 for optimized ligand-receptor complexes .

- ADMET Prediction : Use SwissADME to optimize metabolic stability (e.g., trifluoromethyl groups for reduced CYP450 metabolism; ) .

- Dynamic Trajectories : Run 100 ns MD simulations in GROMACS to assess conformational stability in aqueous environments .

Q. What challenges arise in formulation due to its physicochemical properties?

- Methodological Answer :

- Solubility Enhancement : Use PEGylated liposomes or cyclodextrin inclusion complexes to improve aqueous solubility .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC-UV to identify hydrolytic or oxidative liabilities .

Q. How should researchers address contradictory data in synthesis or bioactivity?

- Methodological Answer :

- Reproducibility Checks : Replicate reactions under inert atmospheres (N₂/Ar) to control moisture-sensitive steps (e.g., amide coupling; ) .

- Dose-Response Curves : Validate bioactivity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability in yields or IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.